molecular formula C20H19NO4 B609664 NSC756093

NSC756093

Cat. No.: B609664
M. Wt: 337.4 g/mol
InChI Key: SMEJQLRLHKWIFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

NSC756093, also known as 4-(2-hydroxyethyl)-6-methoxy-9-phenyl-4,9-dihydrofuro[3,4-b]quinolin-1(3H)-one, primarily targets the GBP1:PIM1 interaction . GBP1 (Guanylate Binding Protein 1) is a large GTPase that plays a crucial role in the development of drug resistance to paclitaxel by allowing its incorporation into microtubules . PIM1 (Proviral Integration site for Moloney murine leukemia virus) is a prosurvival kinase .

Mode of Action

This compound acts as a potent inhibitor of the GBP1:PIM1 interaction . It binds to a site at the interface between the helical and the LG domain of GBP1 . In other words, this compound prevents GBP1 from interacting with PIM1, thereby disrupting the downstream signaling pathway that induces resistance to paclitaxel .

Biochemical Pathways

The GBP1:PIM1 interaction plays a significant role in the development of drug resistance to paclitaxel . When GBP1 is incorporated into microtubules, it binds to prosurvival kinases such as PIM1 and initiates a signaling pathway that induces resistance to paclitaxel . By inhibiting this interaction, this compound can potentially revert resistance to paclitaxel .

Pharmacokinetics

It is known that this compound is a potent in vitro inhibitor of the gbp1:pim1 interaction, and this property is maintained in vivo in ovarian cancer cells resistant to paclitaxel .

Result of Action

The inhibition of the GBP1:PIM1 interaction by this compound has significant molecular and cellular effects. It has been shown to reduce the aggressiveness of cancer cells, with less proliferation, migration, wound healing, and colony formation capabilities . Moreover, this compound-treated cells were found to be significantly more sensitive to chemotherapeutic reagents .

Biochemical Analysis

Biochemical Properties

NSC756093 interacts with the GBP1 GTPase and prosurvival kinases such as PIM1 . It has been shown to inhibit the GBP1:PIM1 interaction, thereby potentially reverting resistance to paclitaxel . This interaction is maintained both in vitro and in vivo in ovarian cancer cells resistant to paclitaxel .

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes . In particular, it has been shown to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, in human macrophages, the expression of GBP1 in the absence of IFN-γ can lead to cell death and Golgi fragmentation. The presence of this compound can mitigate these effects .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the GBP1 GTPase, inhibiting its interaction with PIM1 . Through bioinformatics, molecular modeling, and mutagenesis studies, the putative this compound binding site has been identified at the interface between the helical and the LG domain of GBP1 . By binding to this site, this compound is able to stabilize a conformation of GBP1 not suitable for binding to PIM1 .

Temporal Effects in Laboratory Settings

While specific temporal effects of this compound in laboratory settings are not extensively documented, it has been shown that the compound’s inhibitory effect on the GBP1:PIM1 interaction is maintained in vivo in ovarian cancer cells resistant to paclitaxel .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of NSC 756093 involves the interaction of specific chemical precursors under controlled conditions. The exact synthetic route and reaction conditions are proprietary and detailed in specialized chemical literature .

Industrial Production Methods: Industrial production of NSC 756093 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is usually stored at -20°C to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: NSC 756093 primarily undergoes inhibition reactions where it binds to specific proteins, inhibiting their interaction. It does not typically undergo oxidation, reduction, or substitution reactions under normal conditions .

Common Reagents and Conditions: The compound is soluble in dimethyl sulfoxide (DMSO) and is often used in this solvent for biological assays. The inhibition of the GBP1-Pim-1 interaction by NSC 756093 is dose-dependent and significant at nanomolar concentrations .

Major Products Formed: The primary product of the reaction involving NSC 756093 is the inhibited protein complex, where the interaction between GBP1 and Pim-1 is disrupted .

Scientific Research Applications

NSC 756093 has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: NSC 756093 is unique in its dual inhibition of GBP1 and Pim-1 interaction, making it a valuable tool in cancer research, particularly in overcoming drug resistance and enhancing the efficacy of radiation therapy .

Properties

IUPAC Name

4-(2-hydroxyethyl)-6-methoxy-9-phenyl-3,9-dihydrofuro[3,4-b]quinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4/c1-24-14-7-8-15-16(11-14)21(9-10-22)17-12-25-20(23)19(17)18(15)13-5-3-2-4-6-13/h2-8,11,18,22H,9-10,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMEJQLRLHKWIFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(C3=C(N2CCO)COC3=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does NSC756093 interact with its target, GBP1, and what are the downstream effects of this interaction?

A: this compound binds to a specific site on the GBP1 protein located between its helical and LG domains. [] This binding stabilizes a conformation of GBP1 that prevents its interaction with the PIM1 kinase. [] Consequently, this compound disrupts the GBP1:PIM1 interaction, inhibiting the downstream signaling pathway that normally promotes paclitaxel resistance in cancer cells. [] This disruption potentially allows for the reversal of paclitaxel resistance in these cells. []

Q2: What is the impact of disrupting the GBP1:PIM1 interaction in the context of cancer treatment?

A: The interaction between GBP1 and PIM1 is crucial for cancer cell survival and paclitaxel resistance. [, ] PIM1, a pro-survival kinase, is recruited by GBP1 within the cytoskeleton, leading to the activation of signaling pathways that contribute to drug resistance. [] By disrupting this interaction, this compound effectively inhibits these pro-survival signals, potentially increasing the sensitivity of resistant cancer cells to paclitaxel. [, ] Additionally, research suggests that this compound, by inhibiting the GBP1:PIM1 interaction, can increase organoid death and impede organoid reformation in tumor models. [] This highlights its potential as a therapeutic agent, particularly in cancers exhibiting resistance to traditional chemotherapy drugs like paclitaxel.

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